Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Description
Properties
CAS No. |
106847-38-5 |
|---|---|
Molecular Formula |
C12H9ClFNO3 |
Molecular Weight |
269.65 g/mol |
IUPAC Name |
ethyl 5-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)6-5-15-8-4-3-7(14)10(13)9(8)11(6)16/h3-5H,2H2,1H3,(H,15,16) |
InChI Key |
RWCOPHWIAGNGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including halogenation, nitration, and esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the halogen substituents.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while substitution reactions can produce a variety of functionalized quinolines .
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate serves as an intermediate in the synthesis of other quinoline derivatives, which are important in medicinal chemistry.
- Chemical Reactions : The compound undergoes various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the development of new derivatives with enhanced properties.
Biology
-
Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent activity:
Bacterial Strain MIC (mg/mL) Escherichia coli 0.0195 Bacillus subtilis 0.0048 Staphylococcus aureus 0.0048 Pseudomonas aeruginosa 0.039
The presence of chlorine and fluorine atoms enhances its lipophilicity and membrane permeability, making it effective against resistant strains .
Medicine
- Pharmaceutical Development : this compound is being explored as a lead compound for developing new antibiotics and anticancer agents. Its ability to disrupt cellular processes in pathogenic microorganisms and cancer cells positions it as a candidate for further research in therapeutic applications .
Industrial Applications
- Dyes and Pigments Production : Due to its stability and color properties, this compound is utilized in producing dyes and pigments within the chemical industry.
Study on Antimicrobial Efficacy
A recent study assessed the antibacterial properties of this compound against resistant bacterial strains. The compound exhibited significant inhibition zones compared to standard antibiotics like ampicillin, with zones ranging from 18 mm to 24 mm across different strains.
Comparative Analysis with Other Compounds
In comparative studies with similar quinoline derivatives, this compound showed enhanced activity due to its specific halogen substitutions. This specificity allows for better targeting of resistant strains compared to other derivatives .
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with analogs differing in substituent positions or functional groups:
Impact of Substituent Position and Functional Groups
- Positional Isomerism : The 5-chloro-6-fluoro substitution in the target compound contrasts with the 7-chloro-6-fluoro analog (CAS 70458-93-4). Positional changes alter electronic distribution and steric effects, impacting binding to biological targets (e.g., DNA gyrase in bacteria). For example, the 7-Cl/6-F isomer demonstrates confirmed antibacterial activity, while the 5-Cl/6-F variant’s efficacy remains inferred .
- Functional Group Modifications: Methoxy vs. Trifluoromethyl (CF₃): The CF₃ group (CAS 26893-12-9) increases electronegativity and resistance to metabolic degradation, a common strategy in drug design . Bromine Substitution: Bromine’s larger atomic radius (vs. chlorine) in CAS 1956331-75-1 may alter binding kinetics and photophysical properties .
Biological Activity
Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline backbone with chlorine and fluorine substituents, which enhance its lipophilicity and may improve its bioavailability. The molecular formula is with a molecular weight of approximately 269.66 g/mol.
The biological activity of this compound primarily involves its interaction with bacterial enzymes and cancer cell pathways. Key mechanisms include:
- Inhibition of DNA Gyrase and Topoisomerase IV : Similar to other quinolone derivatives, this compound may inhibit these essential enzymes, disrupting DNA replication in bacteria, leading to cell death.
- Antitumor Activity : The compound has shown potential in inhibiting tumor cell proliferation by targeting specific molecular pathways associated with cancer cell survival and division.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 1 × 10⁻⁶ mg/mL |
| Staphylococcus aureus | 1 × 10⁻⁵ mg/mL |
| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL |
These MIC values suggest that the compound is potent against clinically significant pathogens, including those resistant to conventional antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 20.1 |
| HCT116 (colon cancer) | 14.0 |
| A549 (lung cancer) | 22.0 |
These results indicate a promising profile for further development as an anticancer agent .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, derivatives with varied substituents showed enhanced activity against specific cancer types and bacterial strains.
In one study, derivatives were synthesized and tested for their ability to inhibit various enzymes involved in tumor growth, revealing that modifications at specific positions on the quinoline ring could significantly enhance bioactivity .
Q & A
Q. What are the established synthetic routes for Ethyl 5-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate?
The synthesis typically involves multi-step cyclocondensation reactions starting from substituted aniline derivatives and activated esters. For example:
- Cyclocondensation of halogenated anilines (e.g., 2-trifluoromethylaniline) with ethyl acetoacetate or similar carbonyl precursors in the presence of a base (e.g., piperidine) at elevated temperatures (453–473 K) .
- Purification via column chromatography (silica gel, petroleum ether/ethyl acetate eluants) or recrystallization from ethyl acetate to isolate the product .
- Reaction monitoring by TLC to track intermediate formation .
Q. What analytical methods are critical for structural characterization?
Key techniques include:
- X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule structures) to resolve hydrogen bonding and packing interactions .
- Spectroscopy :
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Temperature control : Higher temperatures (e.g., 453 K) accelerate cyclization but require careful monitoring to avoid side reactions .
- Catalyst selection : Piperidine or DBU (1,8-diazabicycloundec-7-ene) to enhance cyclocondensation efficiency .
- Continuous flow systems : Automated reactors for scalable synthesis, reducing batch variability .
- Purification adjustments : Gradient elution in chromatography or fractional recrystallization to separate halogenated byproducts .
Q. What challenges arise in crystallographic refinement of this compound?
Common issues include:
- Hydrogen bonding ambiguity : Freely refining hydroxyl or amino H-atoms using SHELXL’s DFIX or DANG constraints to resolve disordered regions .
- Twinned crystals : Using SHELXD/SHELXE for experimental phasing to address pseudo-symmetry in diffraction data .
- Thermal motion artifacts : Applying anisotropic displacement parameters for heavy atoms (Cl, F) to improve R-factors .
Q. How can the antibacterial mechanism of this compound be systematically investigated?
Methodological approaches involve:
- Enzyme inhibition assays : Testing against bacterial DNA gyrase or topoisomerase IV to quantify IC₅₀ values, leveraging fluorometric or gel electrophoresis readouts .
- Minimum inhibitory concentration (MIC) testing : Using broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Structure-activity relationship (SAR) studies : Synthesizing derivatives (e.g., modifying the 6-fluoro or 4-hydroxy groups) to correlate substituent effects with activity .
Data Contradictions and Validation
- Nomenclature discrepancies : and list conflicting synonyms (e.g., “4-hydroxy” vs. “4-oxo-1,4-dihydro”). Validate via IUPAC naming rules and X-ray crystallographic data .
- Biological activity extrapolation : While highlights antibacterial potential, confirmatory studies (e.g., cytotoxicity assays) are needed to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
